1-(((1H-benzo[d]imidazol-2-yl)methyl)thio)phthalazine
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Overview
Description
1-(((1H-benzo[d]imidazol-2-yl)methyl)thio)phthalazine is a complex organic compound that features a benzimidazole moiety linked to a phthalazine ring via a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(((1H-benzo[d]imidazol-2-yl)methyl)thio)phthalazine typically involves the condensation of 1H-benzo[d]imidazole-2-thiol with phthalazine derivatives. The reaction is often carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction conditions usually require heating to facilitate the formation of the thioether bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-(((1H-benzo[d]imidazol-2-yl)methyl)thio)phthalazine undergoes various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol derivative using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzimidazole and phthalazine derivatives.
Scientific Research Applications
1-(((1H-benzo[d]imidazol-2-yl)methyl)thio)phthalazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of 1-(((1H-benzo[d]imidazol-2-yl)methyl)thio)phthalazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects.
Pathways Involved: The compound can influence various cellular pathways, including those involved in cell proliferation, apoptosis, and oxidative stress response.
Comparison with Similar Compounds
1H-benzo[d]imidazole-2-thiol: Shares the benzimidazole moiety but lacks the phthalazine ring.
Phthalazine derivatives: Contain the phthalazine ring but differ in the substituents attached to it.
Uniqueness: 1-(((1H-benzo[d]imidazol-2-yl)methyl)thio)phthalazine is unique due to the presence of both the benzimidazole and phthalazine moieties linked via a thioether bond. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(1H-benzimidazol-2-ylmethylsulfanyl)phthalazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4S/c1-2-6-12-11(5-1)9-17-20-16(12)21-10-15-18-13-7-3-4-8-14(13)19-15/h1-9H,10H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYOLPCUJKPJGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN=C2SCC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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